molecular formula C8H4ClFN2 B1456935 8-Chloro-3-fluoro-1,5-naphthyridine CAS No. 1151802-02-6

8-Chloro-3-fluoro-1,5-naphthyridine

Cat. No.: B1456935
CAS No.: 1151802-02-6
M. Wt: 182.58 g/mol
InChI Key: KPGOCWZYBVYGLF-UHFFFAOYSA-N
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Description

8-Chloro-3-fluoro-1,5-naphthyridine is a heterocyclic compound with the molecular formula C8H4ClFN2. It is a derivative of 1,5-naphthyridine, which is known for its diverse biological activities and applications in medicinal chemistry .

Scientific Research Applications

8-Chloro-3-fluoro-1,5-naphthyridine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of various industrial chemicals and materials

Safety and Hazards

The safety information for “8-Chloro-3-fluoro-1,5-naphthyridine” includes the following hazard statements: H302, H315, H319, H335. The precautionary statements are P261, P305+P351+P338 .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-3-fluoro-1,5-naphthyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine oxides, while reduction can produce various reduced derivatives .

Mechanism of Action

The mechanism of action of 8-Chloro-3-fluoro-1,5-naphthyridine involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or binding to specific receptors, thereby exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    1,5-Naphthyridine: The parent compound, known for its diverse biological activities.

    8-Chloro-1,5-naphthyridine: Similar structure but lacks the fluorine atom.

    3-Fluoro-1,5-naphthyridine: Similar structure but lacks the chlorine atom

Uniqueness

8-Chloro-3-fluoro-1,5-naphthyridine is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual substitution can enhance its potential as a versatile building block in synthetic chemistry and its efficacy in various biological applications .

Properties

IUPAC Name

8-chloro-3-fluoro-1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClFN2/c9-6-1-2-11-7-3-5(10)4-12-8(6)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGOCWZYBVYGLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=C(C=NC2=C1Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A pressure resistant vial was charged with 7-fluoro-1,5-naphthyridin-4(1H)-one (600 mg, 3.66 mmol) and POCl3 (6.8 mL, 73.1 mmol). Vessel sealed and stirred at 110° C. for 16 hrs. Reaction mixture was cooled to room temperature and poured onto ice while stirring vigorously. While keeping reaction mixture at 0° C., it was basified to pH˜8 with 6N NaOH. Product extracted with dichloromethane. Organic layer collected, dried over sodium sulfate and concentrated to afford desired material. This was passed through a silica plug in 1-5% (90:10:1 DCM/MeOH/NH4OH)/DCM to afford 8-chloro-3-fluoro-1,5-naphthyridine (430 mg, 64% yield) as a tan solid. MS [M+H]=182.9. Calc'd for C8H4ClFN2=182.58
Quantity
600 mg
Type
reactant
Reaction Step One
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Quantity
6.8 mL
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reactant
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Name
DCM MeOH NH4OH
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0 (± 1) mol
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reactant
Reaction Step Three
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0 (± 1) mol
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solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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